molecular formula C11H20N2O2 B15279616 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B15279616
M. Wt: 212.29 g/mol
InChI Key: OIXIWCBCGFHMCB-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a spirocyclic ketone can yield the desired compound through nucleophilic addition and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the ketone group results in an alcohol.

Scientific Research Applications

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

    Indole derivatives: Widely studied for their biological activities and applications in drug development.

Uniqueness

2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)propan-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one

InChI

InChI=1S/C11H20N2O2/c1-8(12)10(15)13-5-9(6-14)11(7-13)3-2-4-11/h8-9,14H,2-7,12H2,1H3

InChI Key

OIXIWCBCGFHMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCC2)CO)N

Origin of Product

United States

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